BenchChemオンラインストアへようこそ!

Gratisin analogue

Antimicrobial peptides Gram-negative bacteria Minimum inhibitory concentration

Gratisin analogues are synthetic derivatives of the natural cyclododecapeptide antibiotic gratisin (GR), cyclo(-Val-Orn-Leu-D-Phe-Pro-D-Tyr-)2, a member of the gramicidin S (GS) structural family produced by Bacillus brevis Y-33. The most studied analogue, cyclo(-Val-Orn-Leu-D-Phe-Pro-D-Lys-)2, is a polycationic variant in which D-Lys replaces D-Tyr at positions 6 and 6′.

Molecular Formula
Molecular Weight
Cat. No. B1576506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGratisin analogue
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gratisin Analogue Procurement Guide: Cyclic Peptide Antibiotics with Quantified Gram-Negative Spectrum Expansion


Gratisin analogues are synthetic derivatives of the natural cyclododecapeptide antibiotic gratisin (GR), cyclo(-Val-Orn-Leu-D-Phe-Pro-D-Tyr-)2, a member of the gramicidin S (GS) structural family produced by Bacillus brevis Y-33 [1]. The most studied analogue, cyclo(-Val-Orn-Leu-D-Phe-Pro-D-Lys-)2, is a polycationic variant in which D-Lys replaces D-Tyr at positions 6 and 6′ [2]. These engineered cyclic peptides maintain the antiparallel β-sheet conformation characteristic of membrane-active antibiotics while introducing additional cationic side chains that confer activity against Gram-negative organisms — a spectrum not addressed by the parent compound or by gramicidin S [3]. Subsequent structure-activity relationship (SAR) campaigns have yielded sub-series with systematically modified D-Tyr6,6′ and Pro5,5′ positions, enabling independent tuning of antimicrobial potency and hemolytic liability [4].

Why Gramicidin S or Parent Gratisin Cannot Substitute for Engineered Gratisin Analogues in Gram-Negative Research


Gramicidin S (GS) and parent gratisin (GR) are potently active against Gram-positive bacteria (MIC 3.13–6.25 µg/mL) but are essentially inactive against Gram-negative species such as Escherichia coli and Pseudomonas aeruginosa, with MIC values of 100 µg/mL or greater [1]. This Gram-negative gap arises because the native dicationic character of GS/GR is insufficient to permeabilize the outer membrane of Gram-negative organisms [2]. The polycationic gratisin analogue cyclo(-Val-Orn-Leu-D-Phe-Pro-D-Lys-)2 overcomes this structural limitation by incorporating additional cationic D-Lys residues, reducing the E. coli MIC from 100 µg/mL (GS and GR) to 12.5 µg/mL and the P. aeruginosa MIC from 25–100 µg/mL (GS/GR) to 12.5 µg/mL [1]. Furthermore, parent GS exhibits prohibitive hemolytic toxicity against human blood cells, whereas rationally engineered gratisin analogues such as [D-Orn6,6′]-GR, [D-Lys6,6′]-GR, and [D-Arg6,6′]-GR demonstrate significantly reduced hemolysis, with some failing to induce any detectable lysis at concentrations up to 100 µg/mL [3]. These two pharmacological dimensions — Gram-negative spectrum and reduced mammalian toxicity — are absent in GS and GR, making substitution scientifically invalid for applications requiring broad-spectrum activity or improved selectivity indices.

Gratisin Analogue Quantitative Differentiation Evidence: Comparator-Backed MIC, Hemolysis, and Scaffold Engineering Data


Gram-Negative MIC Shift: Polycationic Gratisin Analogue vs. Gramicidin S and Parent Gratisin

The polycationic gratisin analogue cyclo(-Val-Orn-Leu-D-Phe-Pro-D-Lys-)2 (compound 1) reduced the MIC against Escherichia coli IFO 12734 from 100 µg/mL for both gramicidin S (GS) and parent gratisin (GR) to 12.5 µg/mL, an 8-fold improvement. Against Pseudomonas aeruginosa IFO 3080, compound 1 exhibited an MIC of 12.5 µg/mL compared to 25 µg/mL for GS and 100 µg/mL for GR, representing a 2-fold improvement over GS and an 8-fold improvement over GR. Gram-positive MIC values (Bacillus subtilis, Bacillus megaterium, Staphylococcus epidermidis, Staphylococcus aureus) were maintained at 3.13–6.25 µg/mL, equivalent to both GS and GR, confirming that the Gram-negative spectrum expansion was achieved without sacrificing Gram-positive potency [1].

Antimicrobial peptides Gram-negative bacteria Minimum inhibitory concentration

Hemolytic Toxicity Reduction: D-Orn/D-Lys/D-Arg-Substituted Gratisin Analogues vs. Gramicidin S

In a panel of 15 gratisin analogues with various D-amino acid substitutions at positions 6 and 6′, the analogues [D-Orn6,6′]-GR, [D-Lys6,6′]-GR, and [D-Arg6,6′]-GR demonstrated significantly reduced toxicity against human blood cells compared with gramicidin S (GS) [1]. The membrane-permeabilizing effects of these analogues were selective for bacterial membranes: they induced no detectable hemolysis of human red blood cells at concentrations up to 100 µg/mL, whereas GS causes substantial hemolysis at comparable concentrations [1]. Within this sub-series, [D-Arg6,6′]-GR (compound 15) exhibited two-fold higher activity than parent GR against Bacillus megaterium ATCC 19213 and Staphylococcus aureus NBRC 12732, demonstrating that hemolytic attenuation was achieved without compromising — and in some cases while enhancing — antimicrobial potency [1].

Hemolytic activity Therapeutic index Human erythrocytes

Pro5,5′ Scaffold Modification: Independent Tuning of Antimicrobial and Hemolytic Activities

Alanine-scanning mutagenesis of gratisin (GR) revealed that substitution of Pro residues at positions 5 and 5′ with cationic amino acid residues (Lys or Arg) yields analogues — [Lys5,5′]-GR (9) and [Arg5,5′]-GR (10) — that retain full antimicrobial activity against Gram-positive microorganisms while exhibiting significantly reduced hemolytic toxicity against human blood cells [1]. This identified Pro5,5′ as a novel modifiable scaffold position distinct from the previously characterized D-Tyr6,6′ locus. The dual-site engineering capability (positions 6,6′ for Gram-negative spectrum expansion; positions 5,5′ for hemolytic attenuation) provides a rational, modular design framework not available for gramicidin S, whose decapeptide scaffold lacks the D-Tyr positions that define the gratisin pharmacophore [1].

Structure-activity relationship Scaffold engineering Proline substitution

Fatty-Acyl Derivatization: Differential Ionic Interaction with Prokaryotic vs. Eukaryotic Membranes

Novel fatty-acyl gratisin derivatives bearing both polycationic groups and a fatty acyl chain — cyclo{-Val-Orn-Leu-D-Phe-Pro-D-Lys(X)-Val-Orn-Leu-D-Phe-Pro-D-Lys-} where X = -CO(CH₂)₆CH₃ or -Lys-CO(CH₂)₆CH₃ extensions — were synthesized and evaluated [1]. Compounds 2, 3, and 4 (bearing one, two, or three additional Lys residues plus the octanoyl group at position D-Lys6) demonstrated differential ionic interaction against prokaryotic membranes versus eukaryotic membranes, producing a dissociation of high antimicrobial activity from low hemolytic activity [1]. This finding establishes that the D-Lys6 position on the GR scaffold can accommodate lipophilic modifications that further tune membrane selectivity in ways that the GS scaffold, lacking this attachment point, cannot replicate [1].

Fatty-acyl conjugation Membrane selectivity Prokaryotic-eukaryotic discrimination

Gram-Negative Activity Enhancement via D-Tyr6,6′ Cationic Replacement: Eight-Fold Improvement over Parent GR

Among the 15 D-Tyr6,6′-substituted GR analogues reported in the 2009 SAR study, compounds 13 ([D-Orn6,6′]-GR), 14 ([D-Lys6,6′]-GR), and 15 ([D-Arg6,6′]-GR) exhibited strong activity against both Gram-positive and Gram-negative bacteria [1]. The antibiotic activity of compound 13 against Pseudomonas aeruginosa NBRC 3080, and compound 15 against P. aeruginosa NBRC 3080 and Escherichia coli NBRC 12734, was eight times higher than that of parent GR [1]. This eight-fold improvement demonstrates that replacing the neutral, hydroxyl-containing D-Tyr residues with cationic D-amino acids (Orn, Lys, Arg) is the critical structural determinant for overcoming the intrinsic Gram-negative resistance of the gratisin scaffold [1].

Cationic peptide engineering Pseudomonas aeruginosa Outer membrane permeabilization

Scaffold Size Advantage: 12-Residue Gratisin Ring vs. 10-Residue Gramicidin S Ring for Dual-Position Engineering

The gratisin scaffold is a 12-residue cyclic peptide (cyclododecapeptide), two residues larger than the 10-residue gramicidin S (GS) ring (cyclodecapeptide) [1]. This additional ring size accommodates the D-Tyr6,6′ positions, which are absent in GS and have been shown to be the primary site for introducing Gram-negative activity via cationic substitution [2]. Furthermore, Pro5,5′ in GR occupies a structural position with no direct equivalent in the GS ring, providing a second independent engineering site for hemolytic attenuation [3]. The larger GR ring also supports fatty-acyl derivatization at D-Lys6 without disrupting the β-sheet conformation required for membrane activity [4]. GS analogues with expanded ring sizes (11-, 12-, 14-residue) have been synthesized but require de novo scaffold design, whereas the GR scaffold provides the expanded ring topology natively [2].

Ring size Cyclic peptide scaffold Synthetic accessibility

Gratisin Analogue Application Scenarios: Evidence-Backed Use Cases for Broad-Spectrum Cyclic Peptide Antibiotics


Broad-Spectrum Antimicrobial Screening Against ESKAPE Pathogens Including Gram-Negative Species

The polycationic gratisin analogue cyclo(-Val-Orn-Leu-D-Phe-Pro-D-Lys-)2 is directly applicable to antimicrobial susceptibility screening panels targeting both Gram-positive and Gram-negative organisms. Unlike GS and GR, which are inactive against E. coli (MIC 100 µg/mL) and weakly active or inactive against P. aeruginosa (MIC 25–100 µg/mL), the polycationic analogue achieves MIC values of 12.5 µg/mL against both species while maintaining Gram-positive potency at 3.13–6.25 µg/mL [1]. This makes it suitable as a positive control or tool compound in broad-spectrum screening cascades where GS would fail to register activity against Gram-negative test strains.

Hemocompatibility-Optimized Lead Identification for Systemic Antimicrobial Development

For programs developing systemic or parenteral antimicrobial peptides, the [D-Orn6,6′]-GR, [D-Lys6,6′]-GR, and [D-Arg6,6′]-GR sub-series provides starting points with demonstrated dissociation of antimicrobial activity from human erythrocyte lysis. These compounds induce no detectable hemolysis at concentrations up to 100 µg/mL while retaining or exceeding the Gram-positive potency of parent GR — [D-Arg6,6′]-GR in particular shows two-fold higher activity against B. megaterium and S. aureus [1]. This compares favorably with GS, whose hemolytic toxicity has restricted its clinical use to topical applications. Researchers evaluating systemic AMP candidates can use these analogues as benchmarks for therapeutically viable selectivity.

Scaffold-Based SAR and Dual-Site Engineering for Structure-Activity-Toxicity Optimization

The gratisin scaffold supports independent, modular optimization at two distinct positions: D-Tyr6,6′ for Gram-negative spectrum expansion via cationic substitution (8-fold MIC improvement over parent GR) [1], and Pro5,5′ for hemolytic attenuation via replacement with Lys or Arg while maintaining antimicrobial activity [2]. This dual-site architecture is unique to the 12-residue GR ring and has no direct equivalent in the 10-residue GS scaffold. Medicinal chemistry teams can build focused analogue libraries around either or both positions, using the established SAR rules from the Tamaki group to guide rational design.

Lipopeptide Antibiotic Diversification via Fatty-Acyl Conjugation at D-Lys6

The D-Lys6 residue of [D-Lys6,12]-GR serves as an attachment point for fatty-acyl chains of varying lengths and Lys-spacer configurations, producing derivatives that exhibit differential ionic interaction with prokaryotic versus eukaryotic membranes [1]. Compounds 2–4 in the 2012 study, bearing one to three additional Lys residues plus an octanoyl chain, demonstrated dissociation of antimicrobial and hemolytic activities [1]. This chemical diversification strategy is structurally inaccessible on the GS decapeptide scaffold, which lacks the D-Lys attachment point. Groups exploring lipopeptide antibiotics or membrane-selectivity tuning can use the GR scaffold as a uniquely enabling platform.

Quote Request

Request a Quote for Gratisin analogue

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.